1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride
Description
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride is a bicyclic amine derivative featuring a rigid bicyclo[1.1.1]pentane scaffold fused to a piperidin-2-one (δ-lactam) ring via an amine linkage. The bicyclo[1.1.1]pentane core imparts high strain and unique three-dimensional geometry, which enhances binding specificity in medicinal chemistry applications. The hydrochloride salt improves aqueous solubility, critical for bioavailability.
Properties
IUPAC Name |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFIRIVSZZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the aminobicyclo[1.1.1]pentane intermediate, which can be achieved through a series of reactions including cycloaddition and amination. The piperidin-2-one ring is then introduced through a condensation reaction with the aminobicyclo[1.1.1]pentane intermediate. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies have shown that analogs of this compound can influence neurotransmitter systems, potentially offering new avenues for treating depression .
- CNS Activity : The compound's structure allows it to interact with central nervous system receptors, making it a candidate for neuropharmacological research aimed at disorders such as anxiety and schizophrenia .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its bicyclic structure is particularly valuable in:
- Creating Novel Therapeutics : Researchers have utilized the compound in synthesizing derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .
Material Science
Due to its unique structural characteristics, this compound has potential applications in material science, particularly in developing polymers and other materials that require specific mechanical properties or functionalities.
Case Study 1: Neuropharmacological Research
A study conducted by Caputo et al. explored the synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, focusing on their interaction with serotonin receptors. The results indicated promising antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
Case Study 2: Synthesis of Derivatives
Research published by the Royal Society of Chemistry detailed the synthesis of highly functionalized bicyclo[1.1.1]pentanes using this compound as a precursor. The study highlighted the efficiency of using this bicyclic structure to create diverse derivatives with varying biological activities, showcasing its versatility in synthetic chemistry applications .
Mechanism of Action
The mechanism of action of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bicyclo[1.1.1]pentane scaffold is widely modified to tune physicochemical and biological properties. Key analogs include:
Key Observations :
- Fluorination: Fluorinated derivatives (e.g., SPC-a947, SPC-a950) exhibit enhanced metabolic stability and lipophilicity compared to the non-fluorinated target compound. The electron-withdrawing fluorine atom may also influence hydrogen-bonding interactions .
- Ester vs. Lactam : Ethyl carboxylate analogs (e.g., SPC-a849a) serve as prodrugs, whereas the piperidin-2-one lactam in the target compound provides inherent stability and polarity due to its cyclic amide structure .
- Piperidin-2-one vs.
Physicochemical Properties
- Solubility: Hydrochloride salts universally improve water solubility. The lactam ring in the target compound may reduce logP compared to hydrocarbon-rich analogs like SPC-a956 (1-bicyclo[1.1.1]pent-1-yl-Ethanone, logP ~1.5 estimated).
- Stability : The strained bicyclo[1.1.1]pentane core is generally stable under physiological conditions, but electron-deficient substituents (e.g., fluorine) may enhance oxidative stability .
Q & A
Q. Optimization Parameters :
Which spectroscopic and computational techniques are most effective for structural characterization?
Basic Research Question
Characterization requires a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bicyclo[1.1.1]pentane geometry and amine/piperidinone connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C9H15ClN2O requires m/z ≈ 202.0874 for [M+H]+).
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles/strain energy .
Q. Key Spectral Benchmarks :
| Technique | Expected Signal/Feature |
|---|---|
| 1H NMR | δ 1.8–2.1 ppm (bridgehead protons) |
| IR | 1670 cm⁻¹ (C=O stretch of piperidinone) |
| HRMS | Exact mass match within 3 ppm error |
How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Advanced Research Question
Discrepancies often arise from bioavailability or assay variability. Methodological approaches include:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsomes) and blood-brain barrier permeability.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results.
- Dose-Response Refinement : Conduct tiered testing:
- In vitro : Cell-based assays (e.g., neuroprotection models).
- Ex vivo : Tissue-level efficacy (e.g., rat hippocampal slices).
- In vivo : Rodent behavioral models with pharmacokinetic monitoring.
- Structural Analog Comparison : Benchmark against bicyclo[2.2.1]heptane derivatives with documented CNS activity .
What strategies are recommended for assessing metabolic stability in preclinical models?
Advanced Research Question
Evaluate metabolic pathways using:
- In vitro Hepatic Models :
- Liver Microsomes : Incubate with NADPH to quantify parent compound depletion.
- CYP450 Inhibition Assays : Identify enzyme interactions (e.g., CYP3A4/2D6).
- In silico Tools : Predict metabolic hotspots (e.g., Site of Metabolism via MetaSite).
- Isotope Tracing : Use 14C-labeled compound to track metabolite distribution in rodents.
Q. Key Stability Metrics :
| Parameter | Acceptable Threshold | Method |
|---|---|---|
| Half-life (t1/2) | >60 min (human microsomes) | LC-MS quantification |
| Clint (µL/min/mg) | <30 (low clearance) | In vitro intrinsic clearance |
| Plasma Protein Binding | <90% (to ensure free fraction) | Equilibrium dialysis |
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
Focus on modifying key regions while preserving the bicyclo[1.1.1]pentane core:
- Region 1 (Amine substituent) : Replace the 3-amino group with methyl, acetyl, or aryl groups.
- Region 2 (Piperidinone) : Explore N-alkylation or ring expansion to morpholinone.
- Region 3 (Bicyclo core) : Test saturated vs. unsaturated bridge variants.
Q. Example SAR Table :
| Derivative | Modification | Bioactivity (IC50, nM) |
|---|---|---|
| Parent Compound | None | 150 (Target Enzyme X) |
| Methylated Amine | -NH2 → -NHCH3 | 90 |
| N-Acetyl Piperidinone | -OCH3 → -OAc | 320 |
| Bicyclo[2.2.1] Analog | Bicyclo[1.1.1] → [2.2.1] | Inactive |
Key Insight : The bicyclo[1.1.1]pentane’s strain energy (~30 kcal/mol) enhances binding affinity compared to bulkier analogs .
What environmental impact assessment methods apply to this compound?
Advanced Research Question
Follow ecotoxicological frameworks such as:
- OECD Guidelines : Test biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC50).
- Bioaccumulation Potential : Calculate logP (optimal <3.5) and BCF (bioconcentration factor).
- Abiotic Degradation : Monitor hydrolysis/photolysis rates under simulated environmental conditions.
Q. Environmental Data Requirements :
| Parameter | Method | Regulatory Threshold |
|---|---|---|
| LogD (pH 7.4) | Shake-flask HPLC | <3.0 |
| EC50 (Algae) | OECD 201 | >100 mg/L |
| Persistence | OECD 309 (water-sediment) | t1/2 < 40 days |
Reference Project INCHEMBIOL for long-term ecosystem monitoring protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
